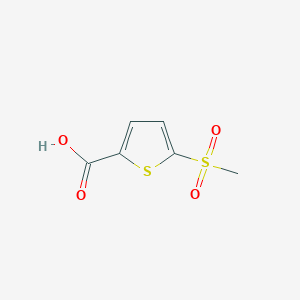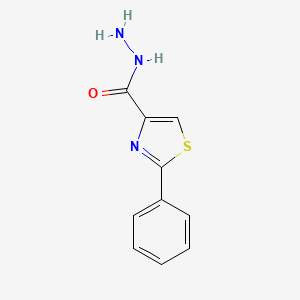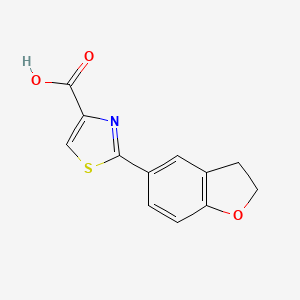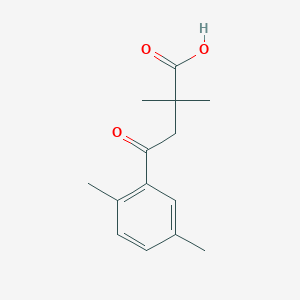
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid, also known as Dibenzoylmethane (DBM), is a natural compound found in some plants, such as turmeric. DBM has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid involves the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride followed by the reaction of the resulting product with diethyl malonate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to yield the target compound.
Starting Materials
2,5-dimethylphenol, acetyl chloride, diethyl malonate, sodium ethoxide, water, hydrochloric acid
Reaction
Step 1: 2,5-dimethylphenol is reacted with acetyl chloride in the presence of aluminum chloride as a catalyst to yield 2,5-dimethylphenyl acetate., Step 2: The resulting product is then reacted with diethyl malonate in the presence of sodium ethoxide to yield 2,2-dimethyl-4-(2,5-dimethylphenyl)-3-oxobutanoic acid ethyl ester., Step 3: The ethyl ester is then hydrolyzed with water and hydrochloric acid to yield 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid.
作用机制
The exact mechanism of action of DBM is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer cell growth, and oxidative stress. For example, DBM has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. DBM has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-oxidant effects.
生化和生理效应
DBM has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in cancer cell growth. In vivo studies have shown that DBM can reduce tumor growth in animal models of cancer. Additionally, DBM has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been shown to have anti-oxidant effects, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using DBM in lab experiments is that it is a natural compound found in some plants, which may make it more attractive for use in therapeutic applications compared to synthetic compounds. Additionally, DBM has been extensively studied for its potential therapeutic properties, which may make it a useful tool for researchers investigating the mechanisms of inflammation, cancer cell growth, and oxidative stress. One limitation of using DBM in lab experiments is that it may have low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for DBM research. One area of interest is investigating the potential of DBM as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DBM and its effects on various signaling pathways. Finally, studies investigating the pharmacokinetics and bioavailability of DBM may help to optimize its use as a therapeutic agent.
科学研究应用
DBM has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, DBM has been shown to have anti-oxidant effects, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKYTPXZTOHEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372699 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid | |
CAS RN |
681459-16-5 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

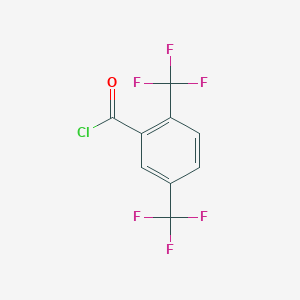
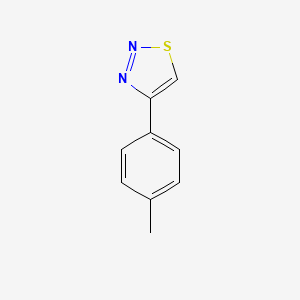

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)


